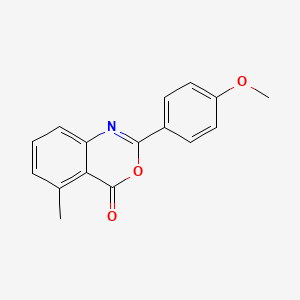
2-(4-methoxyphenyl)-5-methyl-4H-3,1-benzoxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-methoxyphenyl)-5-methyl-4H-3,1-benzoxazin-4-one is a synthetic compound that has shown potential in various scientific research applications. It is commonly referred to as MOB or MOB-X and is a derivative of benzoxazinone. The compound has a molecular formula of C15H13NO3 and a molecular weight of 255.27 g/mol.
Wirkmechanismus
MOB inhibits PTP1B activity by binding to the catalytic site of the enzyme. This prevents the dephosphorylation of insulin receptor substrates, leading to improved insulin signaling and glucose uptake in cells.
Biochemical and Physiological Effects:
MOB has been shown to improve insulin sensitivity and glucose uptake in cells, making it a potential candidate for the treatment of type 2 diabetes and obesity. It has also been shown to have anti-inflammatory effects, reducing inflammation and oxidative stress in the liver.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using MOB in lab experiments is its ability to inhibit PTP1B activity, making it a useful tool for investigating insulin signaling pathways. However, MOB has limited solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
1. Investigating the potential of MOB as a treatment for type 2 diabetes and obesity in clinical trials.
2. Exploring the anti-inflammatory properties of MOB in the treatment of liver diseases.
3. Investigating the potential of MOB as a tool for investigating insulin signaling pathways in cells.
4. Developing new synthesis methods for MOB with improved solubility.
5. Investigating the potential of MOB as a treatment for other diseases linked to insulin resistance, such as cardiovascular disease.
In conclusion, MOB is a synthetic compound that has shown potential in various scientific research applications. Its ability to inhibit PTP1B activity and improve insulin sensitivity makes it a potential candidate for the treatment of type 2 diabetes and obesity. Further research is needed to fully understand the potential of MOB in these areas and to develop new synthesis methods with improved solubility.
Synthesemethoden
The synthesis of MOB involves the condensation of 4-methoxyaniline and methyl ethyl ketone with the help of a catalyst. The product is then purified through recrystallization, resulting in the formation of MOB as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
MOB has shown potential in various scientific research applications, including its use as an inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling and has been linked to the development of type 2 diabetes and obesity. MOB has been shown to inhibit PTP1B activity, leading to improved insulin sensitivity and glucose uptake in cells.
MOB has also been investigated for its potential as an anti-inflammatory agent. In a study conducted on mice, MOB was found to reduce inflammation and oxidative stress in the liver, suggesting its potential use in the treatment of liver diseases.
Eigenschaften
IUPAC Name |
2-(4-methoxyphenyl)-5-methyl-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-10-4-3-5-13-14(10)16(18)20-15(17-13)11-6-8-12(19-2)9-7-11/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBWEJGXIWJSEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(OC2=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}benzamide](/img/structure/B5782311.png)
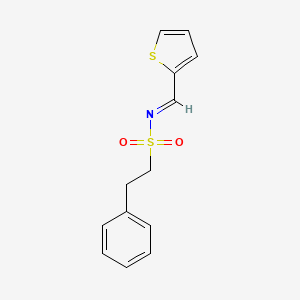
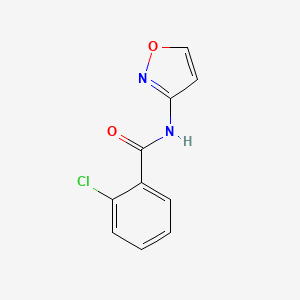
![ethyl 4-[3-(benzyloxy)benzoyl]piperazine-1-carboxylate](/img/structure/B5782355.png)
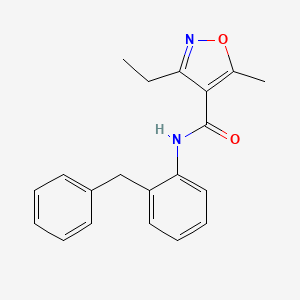
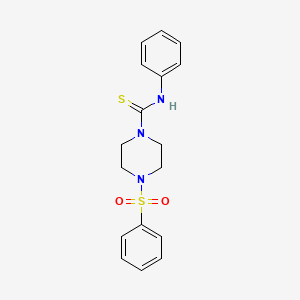
![N-{[(4-{[(acetylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}-2-methylpropanamide](/img/structure/B5782370.png)
![2-{[(1-isopropyl-1H-benzimidazol-2-yl)amino]methyl}-5-methoxyphenol](/img/structure/B5782371.png)
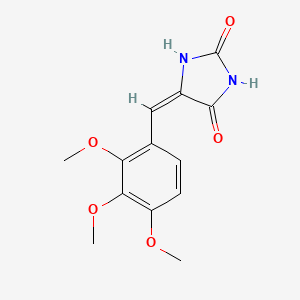
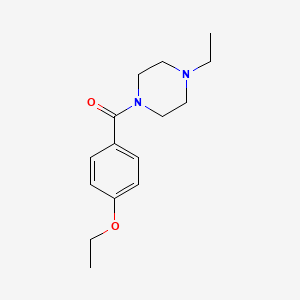
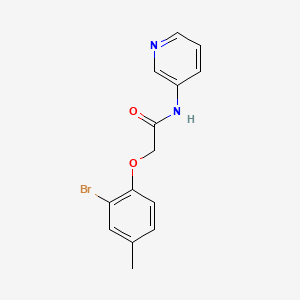
![(3-amino-6-ethyl-5-methylthieno[2,3-b]pyridin-2-yl)(1,3-benzodioxol-5-yl)methanone](/img/structure/B5782409.png)
![4-methoxy-N-{[(2-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5782414.png)
![{5-chloro-2-[(3-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5782420.png)